molecular formula C27H37N3O5S B12041130 N-O-Nitrophenylsulfenyl-L-tyrosine di(cyclohexyl)ammonium salt

N-O-Nitrophenylsulfenyl-L-tyrosine di(cyclohexyl)ammonium salt

Cat. No.: B12041130
M. Wt: 515.7 g/mol
InChI Key: YDRHRXMLHGDAIL-YDALLXLXSA-N
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Description

N-O-Nitrophenylsulfenyl-L-tyrosine di(cyclohexyl)ammonium salt is a chemical compound known for its unique properties and applications in various fields. It is characterized by its molecular structure, which includes a nitrophenylsulfenyl group attached to L-tyrosine, and is stabilized by di(cyclohexyl)ammonium salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-O-Nitrophenylsulfenyl-L-tyrosine di(cyclohexyl)ammonium salt typically involves the reaction of L-tyrosine with nitrophenylsulfenyl chloride in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-O-Nitrophenylsulfenyl-L-tyrosine di(cyclohexyl)ammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of L-tyrosine. These products are often characterized using techniques such as NMR spectroscopy, mass spectrometry, and chromatography .

Scientific Research Applications

N-O-Nitrophenylsulfenyl-L-tyrosine di(cyclohexyl)ammonium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-O-Nitrophenylsulfenyl-L-tyrosine di(cyclohexyl)ammonium salt involves its interaction with specific molecular targets. The nitrophenylsulfenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

  • N-O-Nitrophenylsulfenyl-L-tryptophan di(cyclohexyl)ammonium salt
  • N-O-Nitrophenylsulfenyl-L-cysteine di(cyclohexyl)ammonium salt
  • N-O-Nitrophenylsulfenyl-L-phenylalanine di(cyclohexyl)ammonium salt

Uniqueness

N-O-Nitrophenylsulfenyl-L-tyrosine di(cyclohexyl)ammonium salt is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its stability and versatility in various chemical reactions. Its ability to form covalent bonds with proteins and enzymes makes it particularly valuable in biochemical research .

Properties

Molecular Formula

C27H37N3O5S

Molecular Weight

515.7 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-3-(4-hydroxyphenyl)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid

InChI

InChI=1S/C15H14N2O5S.C12H23N/c18-11-7-5-10(6-8-11)9-12(15(19)20)16-23-14-4-2-1-3-13(14)17(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-8,12,16,18H,9H2,(H,19,20);11-13H,1-10H2/t12-;/m0./s1

InChI Key

YDRHRXMLHGDAIL-YDALLXLXSA-N

Isomeric SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C(=C1)[N+](=O)[O-])SN[C@@H](CC2=CC=C(C=C2)O)C(=O)O

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CC2=CC=C(C=C2)O)C(=O)O

Origin of Product

United States

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